5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide
Overview
Description
5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide, also known as CMEB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research.
Mechanism of Action
The exact mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide is not fully understood. However, it is believed that 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide exerts its anticancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. For example, 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has been shown to have anti-inflammatory and analgesic effects. 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics, which may have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide is its relatively low toxicity compared to other anticancer drugs. 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties, which may make it a promising candidate for further development as an anticancer agent. However, one limitation of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide. One direction is to further investigate the mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide and its potential targets in cancer cells. Another direction is to optimize the synthesis method of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide to improve its yield and purity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide as a potential anticancer agent. Finally, the development of novel formulations and delivery systems for 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide may enhance its therapeutic potential.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has been studied for its potential anticancer properties. In vitro studies have shown that 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide can suppress the growth of tumors in animal models of cancer.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-6-5-13-11(14)9-7-8(12)3-4-10(9)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTJVCDFOHCYRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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